3-O-苄基 17-表雌三醇

描述

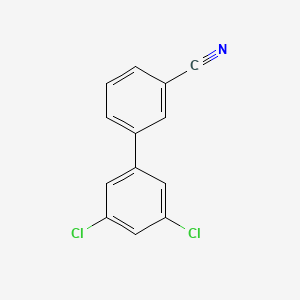

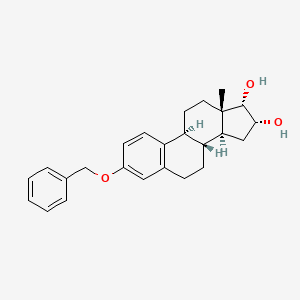

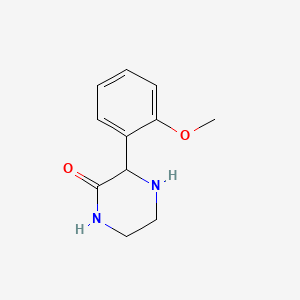

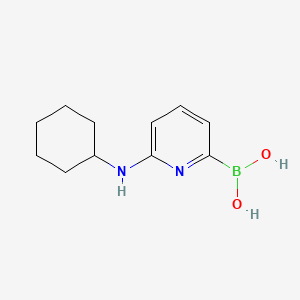

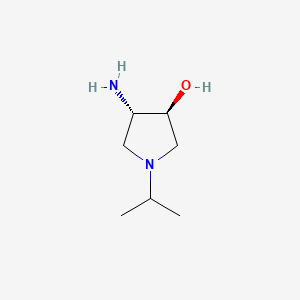

3-O-Benzyl 17-Epiestriol is a biochemical used for proteomics research . It is also known as 3-(Benzyloxy)-estra-1,3,5(10)-triene-16α,17α-diol . The molecular formula is C25H30O3 and the molecular weight is 378.5 .

Molecular Structure Analysis

The molecular structure of 3-O-Benzyl 17-Epiestriol is represented by the formula C25H30O3 . This indicates that it contains 25 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of 3-O-Benzyl 17-Epiestriol is 378.5 and its molecular formula is C25H30O3 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

临床化学分析

探索了与 3-O-苄基 17-表雌三醇相关的化合物 3-甲氧基-17-表雌三醇的临床化学分析。这包括记录红外和可见吸收曲线以及开发一种新的气相色谱法进行分离和测定,从而可以检测到低至 2 μg 的化合物 (Falkay, Morvay, & Sas, 1973)。

类固醇偶联物的合成

已经对使用柯尼希-克诺尔反应从 3-苄氧基-17β-羟基雌三烯-1, 3, 5 (10)-三烯-16-酮合成 16-表雌三醇单葡萄糖醛酸苷进行了研究。这些合成的葡萄糖醛酸苷被水解,生成 16-表雌三醇和游离葡萄糖醛酸,证明了产生特定类固醇偶联物的潜在途径 (Nambara, Matsuki, & Chiba, 1969)。

葡萄糖醛酸化研究

使用人 UDP-葡萄糖醛酸转移酶 (UGT) 检查了雌三醇及其差向异构体(包括 17-表雌三醇)的葡萄糖醛酸化。该研究揭示了 UGT1A10 在共轭这些雌三醇中的 3-OH 中的高活性,而 UGT2B7 对环 D 羟基更活跃。该研究的发现增强了我们对葡萄糖醛酸化过程及其特异性的理解 (Sneitz et al., 2013)。

抑制血管细胞粘附分子 1 的潜力

雌激素的代谢产物 17-表雌三醇被发现比 17-β 雌二醇在抑制肿瘤坏死因子 (TNF) α 诱导的血管细胞粘附分子 1 (VCAM-1) mRNA 表达方面更有效。这一发现对理解雌激素在血管生物学中的分子机制具有重要意义 (Mukherjee et al., 2003)。

抗菌特性

一项研究探索了使用天然表雌三醇-16 作为针对多重耐药鲍曼不动杆菌的潜在抑制剂。这项研究突出了表雌三醇-16 作为治疗药物对抗耐药细菌的可能应用 (Skariyachan et al., 2020)。

放射性药物合成

已经记录了使用 3-甲氧基甲基-16 β, 17 β-表雌三醇-O-环状砜作为前体合成 F-18 16 α-氟雌二醇。这项工作为核医学和新型放射性药物的开发做出了贡献 (Lim et al., 1996)。

作用机制

Target of Action

The primary target of 3-O-Benzyl 17-Epiestriol is the estrogen receptor beta (ER-β) . This receptor is a protein within cells that is activated by the hormone estrogen. In many species, estrogen receptors are involved in reproductive and sexual function. The ER-β is one of two main types of estrogen receptors, the other being estrogen receptor alpha. Different tissues have different levels of these two receptors.

Mode of Action

3-O-Benzyl 17-Epiestriol acts as a selective estrogen receptor beta (ER-β) agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 3-O-Benzyl 17-Epiestriol binds to the ER-β and activates it, leading to a series of events within the cell.

Biochemical Pathways

Upon activation of the ER-β, 3-O-Benzyl 17-Epiestriol influences several biochemical pathways. One key pathway involves the suppression of the expression of the vascular cell adhesion molecule 1 (VCAM-1) mRNA . VCAM-1 is a protein that mediates the adhesion of lymphocytes, monocytes, eosinophils, and basophils to vascular endothelium. It also functions in leukocyte-endothelial cell signal transduction. The suppression of VCAM-1 could have significant effects on these processes.

Pharmacokinetics

It is known that the compound is a metabolite of estradiol , suggesting that it may share some pharmacokinetic properties with this parent compound

Result of Action

The result of 3-O-Benzyl 17-Epiestriol’s action is a decrease in the expression of VCAM-1 . This can lead to a reduction in the adhesion of certain types of white blood cells to the vascular endothelium, which may have implications for inflammation and immune response.

属性

IUPAC Name |

(8R,9S,13S,14S,16R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUPBUZZJUIEDX-YHYVJRSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747104 | |

| Record name | (16alpha,17alpha)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Benzyl 17-Epiestriol | |

CAS RN |

1316291-21-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316291-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (16alpha,17alpha)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dibromoimidazo[1,2-a]pyridine](/img/structure/B567400.png)